

TAS-103: A Dual Topoisomerase Inhibitor for Cancer Therapy

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TAS-103, also known as BMS-247615, is a novel synthetic indenoisoquinoline derivative that has demonstrated potent antitumor activity through its unique mechanism as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] This technical guide provides a comprehensive overview of the core scientific and clinical data on **TAS-103**, with a focus on its mechanism of action, preclinical efficacy, clinical pharmacology, and the experimental methodologies used in its evaluation. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this promising anticancer agent.

Introduction

Topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and chromosome segregation.[2] Their indispensable role in cell proliferation has made them a key target for cancer chemotherapy. **TAS-103** was developed as a dual inhibitor, targeting both Topo I and Topo II, to potentially offer a broader spectrum of activity and overcome resistance mechanisms associated with single-target topoisomerase inhibitors.[1]

Mechanism of Action





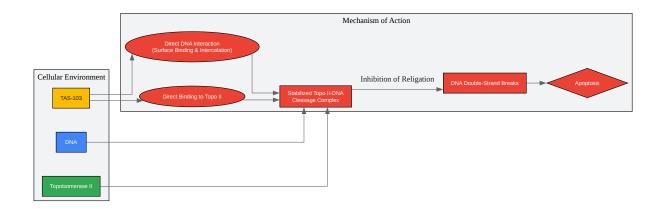


TAS-103 exerts its cytotoxic effects by stabilizing the transient DNA-enzyme cleavage complexes of both Topo I and Topo II.[1][3] This stabilization prevents the religation of the DNA strands, leading to an accumulation of DNA single- and double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis.[3]

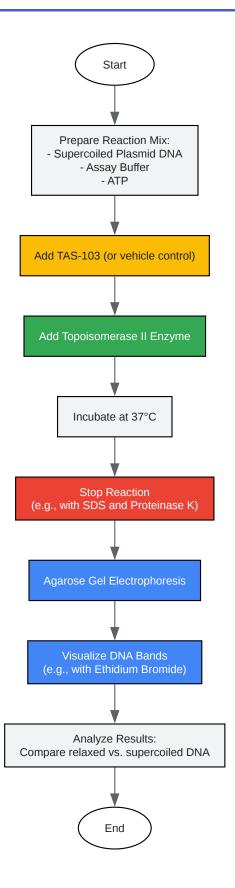
While **TAS-103** inhibits both enzymes, studies suggest that topoisomerase II is its primary cellular target.[3] The drug has been shown to be equipotent to etoposide in its action against topoisomerase IIa.[3] Mechanistically, **TAS-103** inhibits the religation step of the topoisomerase II catalytic cycle.[3] Furthermore, it has been observed to bind directly to human topoisomerase IIa in the absence of DNA, indicating that direct enzyme-drug interactions are crucial for the formation of the ternary drug-enzyme-DNA complex.[3]

TAS-103 also interacts directly with DNA, exhibiting a dual-binding mode. The primary mode of interaction is surface binding to the DNA, with a minor component of intercalation between DNA base pairs.[4] This direct DNA interaction may contribute to its overall inhibitory effect on topoisomerase function.









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